molecular formula C9H7BrO4 B2759905 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 1256822-33-9

7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B2759905
CAS No.: 1256822-33-9
M. Wt: 259.055
InChI Key: WHWHJRMUOSNQRR-UHFFFAOYSA-N
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Description

7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzodioxine, characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

  • 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
  • 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
  • 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-3,4-dihydro-, (3S)-

Comparison: 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHJRMUOSNQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-33-9
Record name 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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